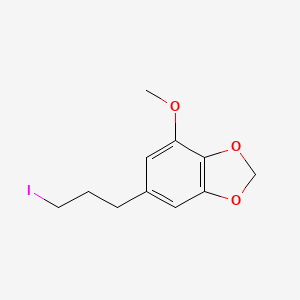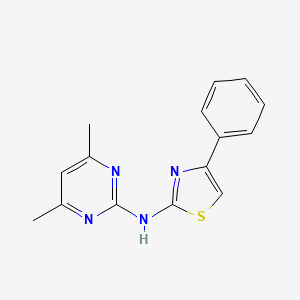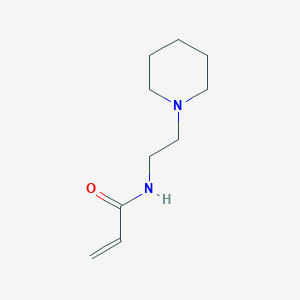![molecular formula C26H25N3O5S B14941085 methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B14941085.png)
methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, which includes multiple functional groups, makes it a versatile molecule for chemical reactions and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various substituents. Key steps may include cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but often involve controlled temperatures, specific solvents, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a promising scaffold for the development of new pharmaceuticals. Research may include studies on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties could contribute to the development of materials with specific mechanical, thermal, or chemical characteristics.
Wirkmechanismus
The mechanism of action of methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing its activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(3,4-dimethylphenyl)-12-(4-hydroxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate
- Methyl 4-(3,4-dimethylphenyl)-12-(4-chlorophenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate
- Methyl 4-(3,4-dimethylphenyl)-12-(4-nitrophenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate
Uniqueness
What sets methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate apart from similar compounds is its specific combination of substituents and functional groups. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets. Additionally, the compound’s tricyclic structure provides a rigid framework that can enhance its stability and specificity in various applications.
Eigenschaften
Molekularformel |
C26H25N3O5S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate |
InChI |
InChI=1S/C26H25N3O5S/c1-13-6-9-17(12-14(13)2)28-23(30)21-22(24(28)31)35-26-27-15(3)19(25(32)34-5)20(29(21)26)16-7-10-18(33-4)11-8-16/h6-12,20-22H,1-5H3 |
InChI-Schlüssel |
CYTXLMNHOPQFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)SC4=NC(=C(C(N34)C5=CC=C(C=C5)OC)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)

amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)


![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)

